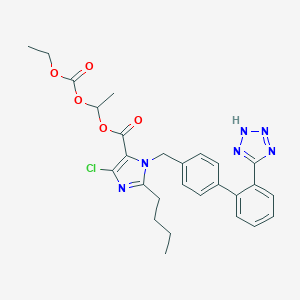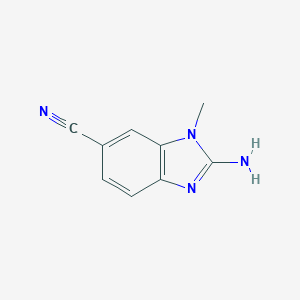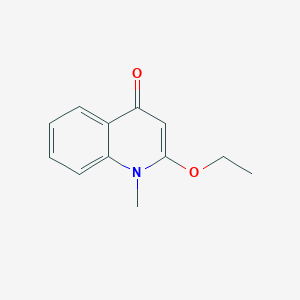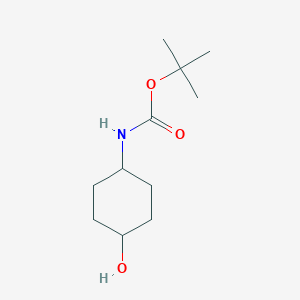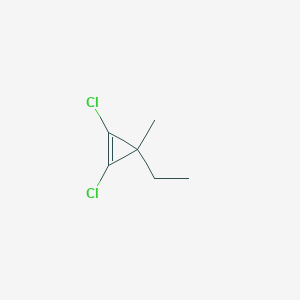
(-)-5 inverted exclamation marka-Noraristeromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noraristeromycin is a carbocyclic nucleoside analog that has garnered significant interest due to its potential antiviral properties. It is structurally related to aristeromycin, a naturally occurring compound known for its antiviral activity. Noraristeromycin has been studied for its ability to inhibit S-adenosyl-L-homocysteine hydrolase, an enzyme involved in the regulation of biological methylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noraristeromycin can be synthesized through various methods. One common approach involves the use of enantiomerically pure precursors to construct the carbocyclic nucleoside. For instance, several N-6 substituted derivatives of (+)-4’-deoxy-5’-noraristeromycin have been prepared from these precursors . Another method involves the synthesis of C-5′-truncated 3-deaza-1′,6′-isoneplanocin, which combines features of antiviral candidates 5′-noraristeromycin and 3-deaza-1′,6′-isoneplanocin .
Industrial Production Methods: While specific industrial production methods for noraristeromycin are not extensively documented, the synthesis typically involves standard purine nucleoside construction techniques. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Noraristeromycin undergoes various chemical reactions, including substitution and reduction reactions. For example, several N-6 substituted derivatives of noraristeromycin have been synthesized to systematically vary the hydrophobic/hydrophilic balance of the lead compounds .
Common Reagents and Conditions: Common reagents used in the synthesis of noraristeromycin derivatives include porcine liver esterase, which is used to prepare substituted cyclopentane precursors . Other reagents include those used in standard purine nucleoside construction.
Major Products Formed: The major products formed from these reactions are various derivatives of noraristeromycin, such as 3’-fluoro-3’-deoxy-5’-noraristeromycin . These derivatives are evaluated for their antiviral activity and other biological properties.
Scientific Research Applications
Chemistry: In chemistry, noraristeromycin is used as a model compound to study the inhibition of S-adenosyl-L-homocysteine hydrolase. This enzyme plays a crucial role in the regulation of biological methylation processes .
Biology: In biological research, noraristeromycin has been investigated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been studied for its potential to inhibit IκB kinase alpha, which is involved in the regulation of inflammatory processes .
Medicine: In medicine, noraristeromycin has shown promise as an antiviral agent. It has been evaluated for its activity against various viruses, including hepatitis B virus and human immunodeficiency virus . Additionally, it has been studied for its potential to treat chronic inflammatory conditions such as rheumatoid arthritis .
Industry: In the pharmaceutical industry, noraristeromycin and its derivatives are explored as potential therapeutic agents. Their ability to inhibit key enzymes and pathways makes them valuable candidates for drug development.
Mechanism of Action
Noraristeromycin exerts its effects primarily by inhibiting S-adenosyl-L-homocysteine hydrolase. This enzyme catalyzes the hydrolysis of S-adenosyl-L-homocysteine to adenosine and homocysteine. By inhibiting this enzyme, noraristeromycin disrupts the regulation of biological methylation processes, which are essential for viral replication and other cellular functions .
Additionally, noraristeromycin has been found to inhibit IκB kinase alpha with high selectivity. This inhibition prevents the activation of nuclear factor kappa B, a transcription factor involved in immune and inflammatory responses .
Comparison with Similar Compounds
Aristeromycin: A naturally occurring carbocyclic nucleoside with antiviral properties.
Neplanocin A: Another naturally occurring carbocyclic nucleoside that inhibits S-adenosyl-L-homocysteine hydrolase.
2-Fluoroaristeromycin: A derivative of aristeromycin that has shown good binding affinity for S-adenosyl-L-homocysteine hydrolase and potential as an antiviral agent.
Uniqueness of Noraristeromycin: Noraristeromycin is unique in its high selectivity for IκB kinase alpha inhibition, which makes it a valuable compound for studying inflammatory processes and developing anti-inflammatory therapies . Its structural modifications also allow for the systematic variation of hydrophobic/hydrophilic balance, enabling the exploration of different biological activities .
Properties
CAS No. |
142635-42-5 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |
InChI Key |
VFKHECGAEJNAMV-HETMPLHPSA-N |
SMILES |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Synonyms |
(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

